![molecular formula C26H27ClFN5O B6112359 7-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6112359.png)
7-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticancer Properties
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. By targeting specific signaling pathways, this pyrazolo[1,5-a]pyrimidine derivative may offer novel therapeutic options for cancer treatment .
Anti-Inflammatory Activity
Given its structural resemblance to known anti-inflammatory agents, researchers have explored its potential in modulating inflammatory responses. By assessing its impact on pro-inflammatory cytokines and immune cells, scientists aim to uncover its anti-inflammatory mechanisms .
Cardiovascular Applications
The compound’s impact on cardiovascular health warrants exploration. Researchers have investigated its effects on vascular smooth muscle cells, platelet aggregation, and endothelial function. Understanding its cardiovascular properties may lead to therapeutic interventions for heart-related conditions.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN5O/c1-17-14-24(33-26(29-17)25(18(2)30-33)19-4-7-22(28)8-5-19)32-12-10-31(11-13-32)16-20-15-21(27)6-9-23(20)34-3/h4-9,14-15H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFDQCZRYIKGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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